molecular formula C11H15F2N B1386083 1-(3,4-Difluorophenyl)pentylamine CAS No. 1021126-29-3

1-(3,4-Difluorophenyl)pentylamine

Cat. No. B1386083
M. Wt: 199.24 g/mol
InChI Key: VWKLUSAXNDCDGS-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)pentylamine is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the sale of this product is prohibited according to certain laws, regulations, and policies related to patent products2.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 1-(3,4-Difluorophenyl)pentylamine. However, there are studies on the synthesis of similar compounds. For instance, a study on the synthesis of a fluorinated chalcone, a compound with a similar difluorophenyl group, was carried out via the classic route involving oxidation of amidrazones3.



Molecular Structure Analysis

The molecular structure of 1-(3,4-Difluorophenyl)pentylamine is not explicitly mentioned in the available resources. However, similar compounds have been studied. For example, a fluorinated chalcone was found to crystallize in a centrosymmetric space group, stabilized by C–H⋯O and C–H⋯F interactions and the π⋯π contact4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 1-(3,4-Difluorophenyl)pentylamine. However, similar compounds have been studied. For instance, Blatter radicals were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl23.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3,4-Difluorophenyl)pentylamine are not explicitly mentioned in the available resources. However, similar compounds have been studied. For example, the physical and chemical properties of a fluorinated chalcone were determined by various methods such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis4.


Safety And Hazards

The safety and hazards of 1-(3,4-Difluorophenyl)pentylamine are not explicitly mentioned in the available resources. It’s important to note that the safety and hazards of a compound refer to its potential risks and dangers during handling, storage, and use.


Future Directions

There is no specific information available on the future directions of 1-(3,4-Difluorophenyl)pentylamine. However, the development and study of similar compounds continue to be an area of interest in the field of chemistry and medicine.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For more detailed information, further research and consultation with a chemistry professional are recommended.


properties

IUPAC Name

1-(3,4-difluorophenyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7,11H,2-4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKLUSAXNDCDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)pentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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